molecular formula C10H13NO3 B14660050 1-[(Butan-2-yl)oxy]-2-nitrobenzene CAS No. 39645-92-6

1-[(Butan-2-yl)oxy]-2-nitrobenzene

Cat. No.: B14660050
CAS No.: 39645-92-6
M. Wt: 195.21 g/mol
InChI Key: YASZAZSPFJFPHD-UHFFFAOYSA-N
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Description

1-sec-butoxy-2-nitrobenzene is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzene, where a butoxy group is attached to the first carbon and a nitro group is attached to the second carbon of the benzene ring

Preparation Methods

The synthesis of 1-sec-butoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-sec-butoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-sec-butoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, reducing metals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-sec-butoxy-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: In the industrial sector, 1-sec-butoxy-2-nitrobenzene is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-sec-butoxy-2-nitrobenzene primarily involves its electrophilic and nucleophilic properties. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The butoxy group, being an electron-donating group, can influence the reactivity of the compound in electrophilic aromatic substitution reactions .

The molecular targets and pathways involved depend on the specific reactions and applications. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .

Comparison with Similar Compounds

1-sec-butoxy-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-methoxy-2-nitrobenzene: Similar to 1-sec-butoxy-2-nitrobenzene but with a methoxy group instead of a butoxy group.

    1-ethoxy-2-nitrobenzene: Another similar compound with an ethoxy group.

Properties

CAS No.

39645-92-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-butan-2-yloxy-2-nitrobenzene

InChI

InChI=1S/C10H13NO3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3

InChI Key

YASZAZSPFJFPHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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